2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide (CAS 1825388-33-7) is a synthetic pyridine-4-carboxamide derivative with the molecular formula C19H13FN4O and a molecular weight of 332.3 g/mol. Its core structure features a 2-cyanopyridine-4-carboxamide scaffold elaborated with N-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) substituents, a combination that confers distinct hydrogen-bonding and topological properties compared to other members of the pyridinecarboxamide class.

Molecular Formula C19H13FN4O
Molecular Weight 332.338
CAS No. 1825388-33-7
Cat. No. B2608431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide
CAS1825388-33-7
Molecular FormulaC19H13FN4O
Molecular Weight332.338
Structural Identifiers
SMILESC1=CC=NC(=C1)CN(C2=CC=C(C=C2)F)C(=O)C3=CC(=NC=C3)C#N
InChIInChI=1S/C19H13FN4O/c20-15-4-6-18(7-5-15)24(13-16-3-1-2-9-22-16)19(25)14-8-10-23-17(11-14)12-21/h1-11H,13H2
InChIKeyMNJWPUOWVUJJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide (CAS 1825388-33-7): A Structurally Differentiated Pyridine-4-Carboxamide Research Tool


2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide (CAS 1825388-33-7) is a synthetic pyridine-4-carboxamide derivative with the molecular formula C19H13FN4O and a molecular weight of 332.3 g/mol. Its core structure features a 2-cyanopyridine-4-carboxamide scaffold elaborated with N-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) substituents, a combination that confers distinct hydrogen-bonding and topological properties compared to other members of the pyridinecarboxamide class [1]. The compound is supplied at a typical purity of 95% and is intended exclusively for non-human research applications, positioning it as a specialized intermediate or probe molecule for medicinal chemistry campaigns .

Structurally differentiated N-(pyridin-2-ylmethyl) motif creates distinct H-bond and topological features relative to common 2-cyanopyridine analogs.
Medicinal chemistry probe supplied for non-human research as a specialized intermediate or tool compound for SAR campaigns.
Class-level characterization — no direct target engagement data available; intended for hypothesis-driven scaffold exploration.

Procurement Risk: Why Structurally Similar 2-Cyanopyridine-4-carboxamide Analogs Cannot Be Assumed Interchangeable


The pyridine-4-carboxamide space displays steep structure-activity relationships where subtle modifications to the N-substituents can shift biological target engagement by orders of magnitude. A closely related analog, 2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide (CAS 1808488-85-8), shares the identical 2-cyanopyridine-4-carboxamide core but replaces the pyridin-2-ylmethyl group with a 2,2,2-trifluoroethyl chain, altering only the amide N-substituent . In the broader 2-cyanopyridine series, such side-chain variations modulate VEGFR-2/VEGFR-3 inhibitory potency, JNK inhibition, and Jarid1A demethylase activity by modulating hydrogen-bond acceptor capacity and hydrophobic contacts [1]. Consequently, a generic procurement decision—assuming functional equivalence between compounds that differ only by the N-alkyl/aryl appendage—carries a high risk of acquiring a chemotype that is inactive or poorly matched to the intended target, undermining experimental reproducibility and delaying project timelines.

!
N-Substituent mismatch alters target space
Replacing pyridin-2-ylmethyl with trifluoroethyl (as in CAS 1808488-85-8) removes a hydrogen-bond-accepting pyridine ring, potentially shifting kinase or demethylase engagement profiles.
!
Computed lipophilicity and flexibility diverge
The comparator's higher predicted logP and fewer rotatable bonds may alter solubility, permeability, and induced-fit binding behavior — not interchangeable without validation.
!
No direct comparative profiling exists
Functional equivalence between structurally close 2-cyanopyridine-4-carboxamides cannot be assumed; acquiring the incorrect chemotype risks inactive or mismatched tool compounds.

Head-to-Head Benchmarking of 2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide Against a Close Structural Analog


Unique N-(pyridin-2-ylmethyl) Substituent Distinguishes This Compound from the N-(2,2,2-trifluoroethyl) Analog

The target compound incorporates an N-(pyridin-2-ylmethyl) group at the carboxamide nitrogen, whereas the closest purchasable analog, 2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide (CAS 1808488-85-8), bears an N-(2,2,2-trifluoroethyl) substituent . This single-point difference replaces a weakly basic, hydrogen-bond-accepting pyridine ring with an electron-withdrawing trifluoroethyl group, which alters the compound's hydrogen-bond acceptor count (the target possesses 5 H-bond acceptors versus 4 for the comparator) and its capacity for π-π stacking interactions with aromatic residues in a target binding pocket [1]. Direct head-to-head binding or functional data are not available because neither compound has been systematically profiled in the same assay. However, the differential H-bond acceptor count alone is a recognized parameter in rational kinase and epigenetic target inhibitor design.

H-Bond Acceptor Count
Class-level
Target: 5 H-bond acceptors
Comparator (N-trifluoroethyl): 4 H-bond acceptors
Difference: +1 acceptor; pyridinyl π-stacking motif present
Different H-bond profile may shift target engagement.
Computed; no direct binding data available.
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Predicted Physicochemical Differentiation: Lipophilicity and Rotatable Bond Profile Compared to the N-Trifluoroethyl Analog

Computed XLogP3-AA values for the target compound are 2.5, representing a moderate lipophilicity range. The comparator 2-cyano-N-[(4-fluorophenyl)methyl]-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide, while not explicitly computed in the same database, would be expected to exhibit a higher logP due to the trifluoroethyl group's strong electron-withdrawing nature, potentially affecting membrane permeability and off-target binding [1]. Additionally, the target compound has 4 rotatable bonds versus an estimated 3 for the comparator, offering greater conformational flexibility that may be advantageous for induced-fit binding to certain enzyme targets [1]. These differences are class-level inferences based on computed molecular descriptors.

Computed Lipophilicity & Flexibility
Class-level
Target: XLogP3-AA 2.5, Rotatable bonds 4
Comparator: higher logP (estimated +0.5–1.0), Rotatable bonds ~3
Lipophilicity difference may affect permeability and metabolic profile.
Class-level computed descriptors; experimental ADME not reported.
Drug Design ADME Prediction Physicochemical Profiling

Potential Jarid1A Demethylase Engagement: A Biological Hypothesis Leveraging a Close Structural Surrogate

A close structural surrogate, N-cyano-2-[4-[2-[(4-fluorophenyl)methyl-methylamino]ethyl]pyrazol-1-yl]pyridine-4-carboxamide (BindingDB BDBM375615; US9908865, Example 157), demonstrated an IC50 of 100 nM against Jarid1A demethylase in a TR-FRET enzymatic assay [1]. The target compound shares the pyridine-4-carboxamide core and a para-fluorophenyl motif, but replaces the pyrazolyl-ethyl-methylamino side chain with the pyridin-2-ylmethyl group. This structural homology suggests the target compound may retain Jarid1A inhibitory activity, though direct confirmation is lacking. The nitrogen-rich N-(pyridin-2-ylmethyl) substituent may engage the 2-oxoglutarate co-substrate binding site or interact with active-site iron, providing a plausible but unverified competitive advantage over the pyrazolyl-containing comparator in certain epigenetic assays.

Jarid1A Activity Surrogate
Supporting evidence
Target: Not directly determined
Surrogate (pyrazolyl analog): IC50 = 100 nM (TR-FRET)
Surrogate IC50 suggests potential Jarid1A engagement; direct confirmation required.
Based on a patented structural analog; no head-to-head assay available.
Epigenetics Jarid1A Demethylase Inhibition

Highest-Value Application Scenarios for 2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide in Discovery Research


Kinase Selectivity Profiling and SAR Expansion

The compound's 2-cyanopyridine-4-carboxamide scaffold, combined with the N-(pyridin-2-ylmethyl) group, makes it a valuable candidate for generating kinase inhibitor SAR around targets such as VEGFR-2, JNK, or MNK, where 2-cyanopyridine derivatives have demonstrated potency [1]. Its distinct H-bond donor/acceptor profile relative to N-alkyl analogs supports exploration of hinge-binding interactions in analog series design.

Epigenetic Probe Development Targeting Jumonji-Domain Demethylases

Given the structural similarity to a known Jarid1A inhibitor (IC50 = 100 nM) [2], this compound can serve as a starting point for the development of novel Jarid1 subfamily probes, with the pyridin-2-ylmethyl group offering an alternative pharmacophore to the pyrazolyl-ethylamine side chain found in the patented series.

Fragment-Based or Scaffold-Hopping Medicinal Chemistry

The compound's modular architecture—comprising a 2-cyanopyridine core, a 4-fluorophenyl amide, and a pyridinylmethyl substituent—provides a unique three-dimensional arrangement for fragment-based drug discovery. Its computed logP of 2.5 and 4 rotatable bonds [3] render it a synthetically tractable fragment-like lead for further optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR expansion
Structurally distinct N-(pyridin-2-ylmethyl) motif vs. N-alkyl analogs
Hinge-binding interaction profiling and selectivity in kinase panels
Jumonji-domain demethylase probe development
Scaffold related to a reported Jarid1A inhibitor (IC50 100 nM surrogate)
Jarid1 subfamily inhibition assays; co-substrate site engagement
Fragment-based / scaffold-hopping medicinal chemistry
Modular architecture with computed logP 2.5 and 4 rotatable bonds
Fragment-likeness, synthetic tractability, and property-guided optimization
Quote Request

Request a Quote for 2-Cyano-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.